molecular formula C19H23NO6 B11163193 N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine

N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine

Cat. No.: B11163193
M. Wt: 361.4 g/mol
InChI Key: HTMHASZKGCVGFE-UHFFFAOYSA-N
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Description

N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine is a synthetic organic compound that belongs to the class of chromenone derivatives. This compound is characterized by the presence of a chromenone moiety linked to a norleucine residue through an acetyl group. The chromenone structure is known for its diverse biological activities, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine typically involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of 3,4-dimethylphenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Acetylation: The chromenone core is then acetylated using acetic anhydride and a catalyst like pyridine to form the acetylated chromenone.

    Coupling with Norleucine: The final step involves coupling the acetylated chromenone with norleucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine can undergo various chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the chromenone can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of amides, thioesters, or other substituted derivatives.

Scientific Research Applications

N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine involves its interaction with specific molecular targets. The chromenone moiety can interact with enzymes and receptors, modulating their activity. The acetyl group may facilitate the compound’s binding to its targets, enhancing its biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine is unique due to its specific combination of a chromenone moiety and a norleucine residue. This unique structure imparts distinct biological activities and synthetic utility, making it valuable in various research fields.

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

2-[[2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]hexanoic acid

InChI

InChI=1S/C19H23NO6/c1-4-5-6-15(18(22)23)20-17(21)10-25-13-7-8-14-11(2)12(3)19(24)26-16(14)9-13/h7-9,15H,4-6,10H2,1-3H3,(H,20,21)(H,22,23)

InChI Key

HTMHASZKGCVGFE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C

Origin of Product

United States

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